REACTION_CXSMILES
|
[Sb](Cl)(Cl)(Cl)(Cl)Cl.[F:7][C:8]([F:22])([C:18]([F:21])([F:20])[F:19])[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([F:11])[F:10].[Br:23]Br.ClCl.S(=O)(O)[O-].[Na+]>O>[Br:23][C:14]1[CH:13]=[C:12]([C:9]([F:11])([F:10])[C:8]([F:22])([F:7])[C:18]([F:19])([F:20])[F:21])[CH:17]=[CH:16][CH:15]=1 |f:4.5|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
heptafluoropropylbenzene
|
Quantity
|
389 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)C1=CC=CC=C1)(C(F)(F)F)F
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
26 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with simultaneously cooling the reaction mixture on a water bath
|
Type
|
CUSTOM
|
Details
|
stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
The reaction product is distilled with steam
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(C(C(F)(F)F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |